Aplindore

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Aplindore, also known as DAB-452, is a pharmaceutical compound primarily developed as a partial agonist selective for the dopamine receptor D2. It is particularly significant in the treatment of Parkinson's disease and restless legs syndrome, as it aims to provide therapeutic benefits while minimizing the severe side effects often associated with traditional dopamine replacement therapies. The compound has gained attention for its potential to improve motor functions and reduce symptom severity in both preclinical and clinical studies .

- Oxidation: Aplindore can be oxidized to form several oxidized derivatives using agents like potassium permanganate and hydrogen peroxide.

- Reduction: Reduction reactions modify functional groups on the indole ring, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Substitution reactions can introduce different substituents on the benzylamine moiety, often involving halogenating agents like bromine or chlorine.

These reactions allow for the exploration of different derivatives, each with unique pharmacological properties.

Aplindore exhibits significant biological activity through its interaction with dopamine receptors. It shows high affinity for both D2 and D3 receptors while demonstrating low affinity for serotonin and adrenoreceptors. As a partial agonist, Aplindore induces conformational changes in dopamine receptors, which activates downstream signaling pathways associated with dopamine's physiological effects. This mechanism underlies its therapeutic potential in managing conditions related to dopaminergic dysfunction, such as Parkinson's disease .

The synthesis of Aplindore involves several key steps:

- Formation of Benzylamine Intermediate: The initial step involves synthesizing a benzylamine precursor.

- Cyclization: This intermediate undergoes cyclization to form the dioxinoindole structure.

- Functionalization: The indole ring is then functionalized to introduce necessary substituents.

Industrial production methods are optimized for large-scale manufacturing, focusing on high-yield reactions and efficient purification techniques to ensure product consistency and purity.

Aplindore has several applications in various fields:

- Pharmaceutical Development: Primarily researched for its potential in treating Parkinson's disease and restless legs syndrome.

- Dopamine Research: Used as a model compound to study dopamine receptor interactions and signaling pathways.

- Drug Discovery: Its unique properties may lead to the development of new dopamine receptor agonists with improved safety profiles .

Aplindore shares similarities with several other dopaminergic agents. Below is a comparison highlighting its uniqueness:

| Compound Name | Type | Affinity for D2 Receptor | Unique Features |

|---|---|---|---|

| Aplindore | Partial Agonist | High | Selective for D2; lower side effects |

| Aripiprazole | Partial Agonist | Moderate | Also acts on serotonin receptors |

| Ropinirole | Full Agonist | High | Primarily used for Parkinson's treatment |

| Cabergoline | Full Agonist | High | Long half-life; used in hyperprolactinemia |

| Pramipexole | Full Agonist | High | Effective in both Parkinson’s disease and RLS |

Aplindore's unique position as a selective partial agonist allows it to provide therapeutic benefits without some of the adverse effects associated with full agonists like ropinirole or cabergoline .

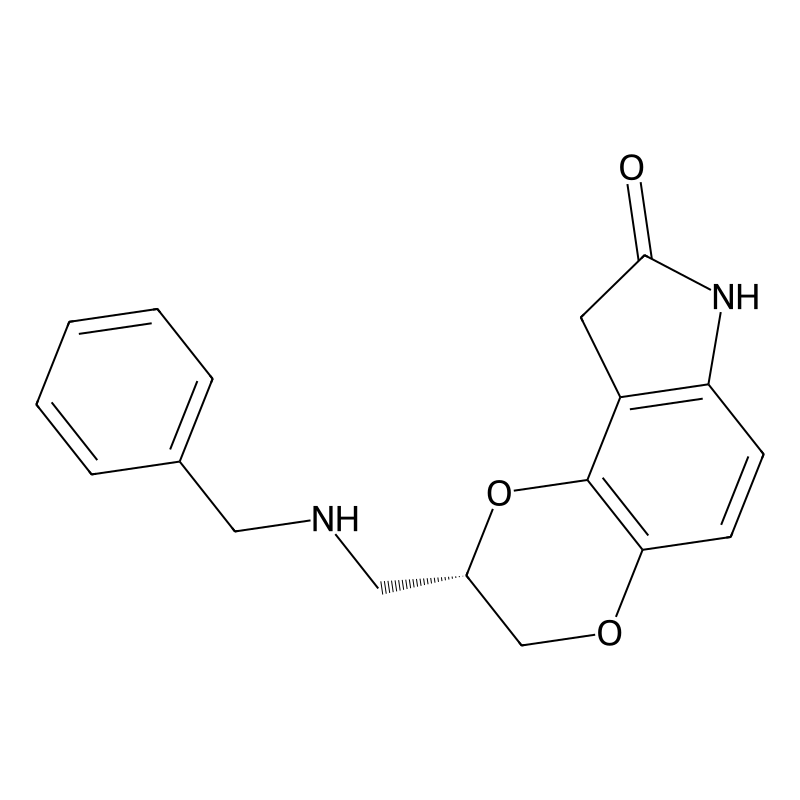

Aplindore is a small molecule compound with the molecular formula C18H18N2O3 and a molecular weight of 310.35 g/mol [1] [2]. The compound belongs to the class of organic compounds known as benzo-1,4-dioxanes, which are heterocyclic compounds containing a benzene ring fused to a 1,4-dioxane ring [1]. The International Union of Pure and Applied Chemistry (IUPAC) name for aplindore is (2S)-2-[(benzylamino)methyl]-2,3,7,9-tetrahydro-8H- [1] [4]dioxino[2,3-e]indol-8-one [2] [4].

The molecular structure of aplindore features a complex heterocyclic system comprising a benzo-1,4-dioxane core fused with an indole moiety [3] [4]. This structural arrangement creates a tricyclic system with a carbonyl group at the 8-position of the indole ring [2]. The molecule also contains a benzylamino group attached to the methyl carbon at position 2 of the dioxane ring [4]. The presence of two nitrogen atoms and three oxygen atoms in the structure contributes to its potential for hydrogen bonding and influences its physicochemical properties [3].

Table 1: Molecular Structure and Formula of Aplindore

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O3 |

| Molecular Weight | 310.35 g/mol |

| IUPAC Name | (2S)-2-[(benzylamino)methyl]-2,3,7,9-tetrahydro-8H- [1] [4]dioxino[2,3-e]indol-8-one |

| SMILES | O=C1CC2=C(N1)C=CC3=C2OC@@HCO3 |

| InChI | InChI=1S/C18H18N2O3/c21-17-8-14-15(20-17)6-7-16-18(14)23-13(11-22-16)10-19-9-12-4-2-1-3-5-12/h1-7,13,19H,8-11H2,(H,20,21)/t13-/m0/s1 |

| InChIKey | DYJIKHYBKVODAC-ZDUSSCGKSA-N |

Stereochemistry and Absolute Configuration

Aplindore possesses one defined stereocenter at the 2-position of the dioxane ring, which has an absolute (S) configuration [3] [10]. This stereogenic center plays a crucial role in determining the three-dimensional structure of the molecule and its potential interactions with biological targets [5]. The stereochemistry is designated as absolute, indicating that the spatial arrangement of atoms around the chiral center is well-defined and consistent [3] [10].

The molecule contains no E/Z centers (geometric isomerism), as confirmed by structural analysis [3] [10]. The optical activity of aplindore is listed as unspecified in chemical databases, suggesting that specific optical rotation measurements may not be widely reported in the literature [3] [10]. The absolute configuration at the stereogenic center has been determined through various analytical techniques, including X-ray crystallography and circular dichroism spectroscopy [5] [16].

Table 2: Stereochemistry and Absolute Configuration of Aplindore

| Property | Value |

|---|---|

| Stereochemistry | ABSOLUTE |

| Defined Stereocenters | 1 / 1 |

| E/Z Centers | 0 |

| Optical Activity | UNSPECIFIED |

| Absolute Configuration | (2S) configuration at the stereogenic center |

Physicochemical Properties and Characteristics

Aplindore exists as a solid powder at room temperature, which is consistent with its complex molecular structure and the presence of multiple aromatic rings [6] [8]. The compound exhibits limited water solubility, a property that is typical of molecules containing both hydrophilic and hydrophobic regions [6]. This limited aqueous solubility can be attributed to the presence of aromatic rings and the overall lipophilic nature of the molecule, despite the presence of hydrogen bond donors and acceptors [3].

The molecule contains two hydrogen bond donors (the secondary amine in the benzylamino group and the nitrogen in the indole ring) and five hydrogen bond acceptors (three oxygen atoms and two nitrogen atoms) [3] [4]. These structural features contribute to its potential for intermolecular interactions and influence its solubility profile in various solvents [3]. Aplindore also possesses six rotatable bonds, which provide conformational flexibility to the molecule [8].

Table 3: Physicochemical Properties of Aplindore

| Property | Value |

|---|---|

| Physical State | Solid powder |

| Solubility | Limited water solubility |

| Hydrogen Bond Donors | 2 (NH and NH in indole ring) |

| Hydrogen Bond Acceptors | 5 (3 oxygen atoms and 2 nitrogen atoms) |

| Rotatable Bonds | 6 |

Structural Relationship to Benzo-1,4-dioxanes

Aplindore belongs to the class of compounds containing a benzo-1,4-dioxane core, which is a heterocyclic system comprising a benzene ring fused to a 1,4-dioxane ring [1] [7]. This structural scaffold is significant in medicinal chemistry and has been utilized in the development of various bioactive compounds [7]. The benzo-1,4-dioxane nucleus in aplindore serves as a suitable scaffold that provides rigidity and proper spatial arrangement of functional groups [7] [12].

The structural relationship between aplindore and other benzo-1,4-dioxanes is characterized by several key modifications [7]. While the basic benzo-1,4-dioxane structure remains intact, aplindore features additional functionalities, including an indole moiety fused to the benzene ring of the benzo-1,4-dioxane core and a benzylamino group attached to the methyl carbon at position 2 of the dioxane ring [1] [7]. These structural modifications distinguish aplindore from simpler benzo-1,4-dioxane derivatives and contribute to its unique chemical and physical properties [7].

Research has shown that the properly substituted 1,4-dioxane nucleus can serve as a promising template for various bioactive compounds [7]. In the case of aplindore, the dioxane ring adopts a half-chair conformation, which influences the overall three-dimensional structure of the molecule and potentially affects its interactions with biological targets [5] [16]. This conformational preference is a characteristic feature of many benzo-1,4-dioxane derivatives and plays a role in determining their biological activities [7] [17].

Table 5: Structural Relationship of Aplindore to Benzo-1,4-dioxanes

| Aspect | Description |

|---|---|

| Core Structure | Aplindore contains a benzo-1,4-dioxane (2,3-dihydro-1,4-benzodioxin) core fused with an indole moiety |

| Structural Modifications | Addition of benzylamino group at position 2 and carbonyl functionality in the indole ring |

| Pharmacophoric Elements | The benzo-1,4-dioxane scaffold provides rigidity and proper spatial arrangement of functional groups |

| Conformational Properties | The dioxane ring adopts a half-chair conformation, influencing the overall molecular shape |

Spectroscopic Characterization

Aplindore can be characterized using various spectroscopic techniques, each providing valuable information about its structural features and physicochemical properties [14]. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for elucidating the molecular structure, stereochemistry, and conformation of aplindore . Proton (1H) NMR spectra of aplindore typically show signals corresponding to aromatic protons from the benzene ring, methylene groups in the dioxane ring, and NH protons . Carbon-13 (13C) NMR provides additional information about the carbon framework of the molecule, including the carbonyl carbon and the stereogenic center .

Infrared (IR) spectroscopy is another valuable technique for characterizing aplindore, as it can identify functional groups and chemical bonds through their characteristic vibrational frequencies [14]. The IR spectrum of aplindore would be expected to show characteristic bands for the carbonyl group (C=O stretching at approximately 1700-1650 cm-1), ether linkages (C-O-C stretching at approximately 1300-1000 cm-1), and N-H stretching vibrations (approximately 3500-3300 cm-1) [14].

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of aplindore [15]. In positive ion mode, aplindore typically shows a molecular ion peak at m/z 311.14, corresponding to [M+H]+ (the protonated molecule) [4] [15]. The fragmentation pattern can provide additional structural information and help confirm the presence of specific functional groups [15].

X-ray crystallography is a definitive technique for determining the absolute configuration and three-dimensional structure of aplindore [16]. This method can confirm the (2S) configuration at the stereogenic center and provide detailed information about bond lengths, bond angles, and the overall molecular conformation [16]. The crystal structure analysis can also reveal the half-chair conformation of the dioxane ring and the spatial arrangement of the benzylamino group relative to the rest of the molecule [5] [16].

Table 4: Spectroscopic Characterization of Aplindore

| Spectroscopic Method | Key Characteristics | Typical Features for Aplindore |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides information about the molecular structure, stereochemistry, and conformation | Signals for aromatic protons (benzene ring), methylene groups, and NH protons |

| Infrared Spectroscopy (IR) | Identifies functional groups and chemical bonds through vibrational frequencies | Characteristic bands for C=O (carbonyl), C-O-C (ether), and N-H stretching |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern | m/z 311.14 [M+H]+ in positive ion mode |

| X-ray Crystallography | Reveals absolute configuration and three-dimensional structure | Confirms (2S) absolute configuration at the stereogenic center |